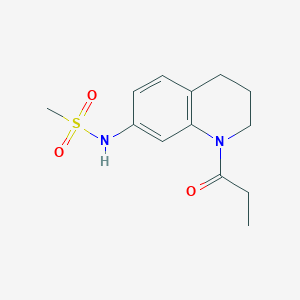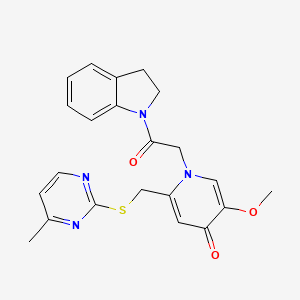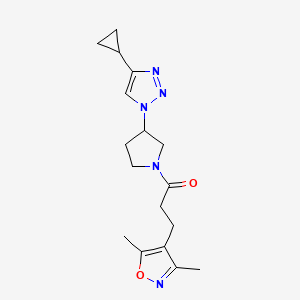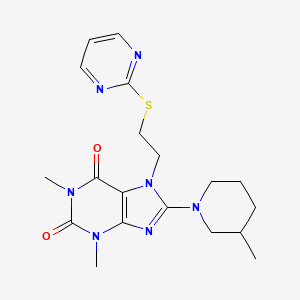![molecular formula C21H13F6NO3S B2634868 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide CAS No. 339104-90-4](/img/structure/B2634868.png)
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a sulfonylphenyl moiety
科学的研究の応用
Chemistry
In chemistry, 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates, making them more effective in therapeutic applications.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, where its chemical stability and resistance to degradation are highly valued.
作用機序
将来の方向性
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new compounds with trifluoromethyl groups is an increasingly important research topic .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide typically involves multiple steps:
Formation of the Trifluoromethylated Benzene Ring: The initial step often involves the trifluoromethylation of benzene derivatives. This can be achieved using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.
Sulfonylation: The trifluoromethylated benzene is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Amidation: The final step involves the coupling of the sulfonylated intermediate with a benzamide derivative. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl groups, leading to the formation of trifluoromethyl sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents.
Major Products
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
- 3-(trifluoromethyl)benzoic acid
- N-(4-(trifluoromethyl)phenyl)benzamide
- 4-(trifluoromethyl)phenylsulfonyl chloride
Uniqueness
Compared to these similar compounds, 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide is unique due to the combination of trifluoromethyl groups and the sulfonylphenyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various scientific and industrial applications.
特性
IUPAC Name |
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6NO3S/c22-20(23,24)14-4-1-3-13(11-14)19(29)28-16-7-9-17(10-8-16)32(30,31)18-6-2-5-15(12-18)21(25,26)27/h1-12H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZAQYMFBNVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2634789.png)


![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2634795.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2634798.png)
![methyl 2-(2,2-diphenylacetamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2634799.png)
![Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate](/img/structure/B2634801.png)

![5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2634804.png)
![6-ethyl 3-methyl 2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2634805.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2634807.png)

